molecular formula C14H13FO B6324083 1-(Benzyloxy)-2-fluoro-3-methylbenzene CAS No. 947279-18-7

1-(Benzyloxy)-2-fluoro-3-methylbenzene

Cat. No.: B6324083
CAS No.: 947279-18-7
M. Wt: 216.25 g/mol
InChI Key: XZFAEMPUDKMOBU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-3-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylphenol and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 2-fluoro-3-methylphenol is reacted with benzyl bromide in the presence of potassium carbonate at an elevated temperature to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2-fluoro-3-methylbenzene.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 2-fluoro-3-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-2-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    1-(Benzyloxy)-2-fluorobenzene: Lacks the methyl group, which can affect its reactivity and applications.

    1-(Benzyloxy)-3-methylbenzene: Lacks the fluorine atom, which can influence its chemical properties.

    2-Fluoro-3-methylphenol: Lacks the benzyloxy group, making it less versatile in certain reactions.

Uniqueness: 1-(Benzyloxy)-2-fluoro-3-methylbenzene is unique due to the presence of all three substituents (benzyloxy, fluorine, and methyl) on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research applications.

Properties

IUPAC Name

2-fluoro-1-methyl-3-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFAEMPUDKMOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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